molecular formula C12H13BrClN3O B6272153 N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride CAS No. 1252113-63-5

N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride

Cat. No. B6272153
CAS RN: 1252113-63-5
M. Wt: 330.6
InChI Key:
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Description

N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride, commonly referred to as N-bromo-cyclopropanamine hydrochloride, is a synthetic compound used in a variety of scientific research applications. It is a white, crystalline powder that is soluble in water and has a molecular weight of 305.33 g/mol. This compound is synthesized by a reaction between 2-bromophenol and cyclopropanamine, and is often used as a starting material in the synthesis of other compounds. N-bromo-cyclopropanamine hydrochloride has a wide range of applications in scientific research, including biochemical and physiological effects, and has been used in laboratory experiments to study various biological processes.

Scientific Research Applications

N-bromo-cyclopropanamine hydrochloride has a wide range of applications in scientific research. It has been used in laboratory experiments to study the biochemical and physiological effects of various compounds. Additionally, it has been used to study the effects of compounds on cell growth, proliferation, and differentiation. Furthermore, N-bromo-cyclopropanamine hydrochloride has been used to study the effects of compounds on gene expression and protein synthesis.

Mechanism of Action

The mechanism of action of N-bromo-cyclopropanamine hydrochloride is not fully understood. However, it is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs and other compounds. Additionally, it is believed that N-bromo-cyclopropanamine hydrochloride may act as an agonist of certain G-protein coupled receptors, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
N-bromo-cyclopropanamine hydrochloride has been shown to have a variety of biochemical and physiological effects. In laboratory experiments, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450s, which are involved in the metabolism of drugs and other compounds. Additionally, it has been shown to have an effect on gene expression and protein synthesis. Furthermore, it has been shown to have an effect on cell growth, proliferation, and differentiation.

Advantages and Limitations for Lab Experiments

N-bromo-cyclopropanamine hydrochloride has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize and is available in a variety of forms, including powder, solution, and gel. Additionally, it is relatively stable and has a long shelf life. However, it is important to note that N-bromo-cyclopropanamine hydrochloride is a potent inhibitor of certain enzymes, and caution should be taken when using the compound in laboratory experiments.

Future Directions

There are a number of potential future directions for research involving N-bromo-cyclopropanamine hydrochloride. One possible direction is to further investigate the biochemical and physiological effects of the compound. Additionally, further research could be conducted to investigate the mechanism of action of the compound and to determine if it has any other applications in scientific research. Furthermore, further research could be conducted to investigate the potential therapeutic uses of the compound and to determine its safety and efficacy in clinical trials. Finally, further research could be conducted to investigate the potential side effects of the compound and to develop methods to minimize or eliminate any potential adverse effects.

Synthesis Methods

N-bromo-cyclopropanamine hydrochloride is synthesized through a reaction between 2-bromophenol and cyclopropanamine. This reaction is usually conducted in aqueous solution at a temperature of 80-100°C. The reaction is catalyzed by an acid, such as hydrochloric acid, and the resulting product is a white crystalline powder. The reaction is typically completed within 1-2 hours and yields a product with a purity of 95-98%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine hydrochloride involves the reaction of 2-bromobenzonitrile with hydrazine hydrate to form 5-(2-bromophenyl)-1,3,4-oxadiazole. This intermediate is then reacted with formaldehyde and cyclopropanamine to form the final product, which is then converted to the hydrochloride salt form.", "Starting Materials": [ "2-bromobenzonitrile", "hydrazine hydrate", "formaldehyde", "cyclopropanamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromobenzonitrile is reacted with hydrazine hydrate in ethanol at reflux temperature to form 5-(2-bromophenyl)-1,3,4-oxadiazole.", "Step 2: 5-(2-bromophenyl)-1,3,4-oxadiazole is reacted with formaldehyde and cyclopropanamine in ethanol at reflux temperature to form N-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}cyclopropanamine.", "Step 3: The final product is converted to the hydrochloride salt form by reacting with hydrochloric acid in ethanol." ] }

CAS RN

1252113-63-5

Molecular Formula

C12H13BrClN3O

Molecular Weight

330.6

Purity

95

Origin of Product

United States

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